4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate
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Overview
Description
“4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” is a chemical compound that contains a thiadiazole ring. The thiadiazole ring is a five-membered heterocyclic compound containing three carbon atoms, one nitrogen atom, and one sulfur atom1. However, there is limited information available about this specific compound12.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the reaction of amines with other compounds3. For instance, the synthesis of 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles involved their reduction to amines with zinc and acetic acid in isopropyl alcohol3. However, the specific synthesis process for “4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of a compound is responsible for its various pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the thiadiazole ring is responsible for providing low toxicity and great in vivo stability4. However, the specific molecular structure analysis of “4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” is not explicitly mentioned in the literature.Chemical Reactions Analysis
Thiadiazole derivatives are known to undergo various chemical reactions. For example, the formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties3. However, the specific chemical reactions involving “4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” are not detailed in the literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its stability, reactivity, and suitability for various applications. For instance, the empirical formula of a related compound, 4-(1,2,3-Thiadiazol-4-yl)phenol, is C8H6N2OS, and its molecular weight is 178.214. However, the specific physical and chemical properties of “4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” are not readily available in the literature.
Scientific Research Applications
Interaction with Proteins
The interaction of thiadiazole derivatives with human serum albumin (HSA) has been explored, highlighting their binding characteristics, which are crucial for understanding the pharmacokinetic mechanisms of drugs. For instance, a study investigated the binding of a thiadiazole derivative to HSA using spectroscopy and computational approaches, revealing that the interaction is spontaneous and exothermic, suggesting potential for drug delivery and targeting applications (Karthikeyan et al., 2017).
Antimicrobial Activity
Thiadiazole derivatives have been synthesized with reported antimicrobial properties. Research into 1,3,4-thiadiazoles and their reactions with hydrazonoyl halides has led to the creation of compounds exhibiting significant antibacterial and antifungal activities (Abdelhamid et al., 2007). This suggests their potential utility in developing new antimicrobial agents.
Material Sciences
In the realm of material sciences, thiadiazole-based compounds have been investigated for their liquid crystalline properties and corrosion inhibition capabilities. For example, non-symmetrically substituted 1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit enantiotropic liquid crystal behaviors, indicating potential applications in electronic displays or optical devices (Tomi et al., 2017). Additionally, certain 1,3,4-thiadiazoles have been evaluated as corrosion inhibitors for mild steel in acidic solutions, demonstrating their utility in protecting metals from corrosion (Bentiss et al., 2007).
Safety And Hazards
Safety and hazard information is crucial for handling and using chemical compounds. However, specific safety and hazard information for “4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” is not readily available in the literature6.
Future Directions
Thiadiazole derivatives have been under intense investigation due to their wide range of biological activities5. Future research could focus on the synthesis, characterization, and biological activity evaluation of “4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate” and its derivatives. However, specific future directions for this compound are not explicitly mentioned in the literature.
properties
IUPAC Name |
[4-(thiadiazol-4-yl)phenyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-13(12-2-1-7-17-12)18-10-5-3-9(4-6-10)11-8-19-15-14-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVYQLDAQWKSHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=CSN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3-Thiadiazol-4-yl)phenyl 2-furoate |
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